molecular formula C13H20ClNO2 B1390138 (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride CAS No. 1185300-98-4

(4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride

Cat. No.: B1390138
CAS No.: 1185300-98-4
M. Wt: 257.75 g/mol
InChI Key: AMOUEZWYFPIFCE-UHFFFAOYSA-N
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Description

(4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C13H20ClNO2. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound is characterized by the presence of a methoxyphenyl group attached to a tetrahydropyran ring, which is further linked to a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The initial step involves the formation of the tetrahydropyran ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a hydroxyketone, with an acid catalyst under reflux conditions.

    Introduction of the Methoxyphenyl Group: The next step involves the introduction of the methoxyphenyl group through a Friedel-Crafts alkylation reaction. This reaction is carried out by reacting the tetrahydropyran ring with a methoxybenzene derivative in the presence of a Lewis acid catalyst.

    Amination: The final step involves the introduction of the methanamine group through a reductive amination reaction. This can be achieved by reacting the intermediate product with an amine source, such as ammonia or an amine, in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the methanamine group, converting it to a primary amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include halides (e.g., Cl-, Br-) and amines.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in biochemical assays and as a probe to study enzyme-substrate interactions.

    Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can engage in π-π interactions with aromatic residues in the target protein, while the methanamine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-(4-Trifluoromethylphenyl)tetrahydro-2H-pyran-4-yl)methanamine: This compound has a trifluoromethyl group instead of a methoxy group, which can significantly alter its chemical and biological properties.

    (4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine: This compound has a chloro group instead of a methoxy group, which can affect its reactivity and interactions with molecular targets.

    (4-(4-Methylphenyl)tetrahydro-2H-pyran-4-yl)methanamine: This compound has a methyl group instead of a methoxy group, which can influence its steric and electronic properties.

Uniqueness

The presence of the methoxy group in (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride imparts unique electronic and steric properties, making it distinct from other similar compounds. The methoxy group can enhance the compound’s solubility and reactivity, as well as its ability to form specific interactions with molecular targets.

Properties

IUPAC Name

[4-(4-methoxyphenyl)oxan-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-15-12-4-2-11(3-5-12)13(10-14)6-8-16-9-7-13;/h2-5H,6-10,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOUEZWYFPIFCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30669462
Record name 1-[4-(4-Methoxyphenyl)oxan-4-yl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185300-98-4
Record name 1-[4-(4-Methoxyphenyl)oxan-4-yl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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